molecular formula C4H6ClN3 B8794025 1-(2-Chloroethyl)-1H-1,2,3-triazole

1-(2-Chloroethyl)-1H-1,2,3-triazole

Cat. No.: B8794025
M. Wt: 131.56 g/mol
InChI Key: NHZHGQPHZURUDH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1H-1,2,3-triazole (CAS 70501-79-0) is a chemical reagent of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole heterocycle, a privileged scaffold known for its metabolic stability and ability to participate in hydrogen bonding, which facilitates interactions with biological targets . The 2-chloroethyl side chain provides a reactive handle for further synthetic elaboration, making this compound a valuable bifunctional building block for constructing more complex molecules . In research, the 1,2,3-triazole core is extensively utilized as a linker to tether different pharmacophores in the design of hybrid molecules, particularly in the development of novel anti-lung cancer agents . Studies have shown that triazole-containing derivatives can exhibit promising biological properties by acting as potential inhibitors of various enzymes and proteins, and by inducing apoptosis in cancer cells . Beyond oncology, the triazole ring is a key structural component in compounds investigated for a broad spectrum of activities, including antifungal, antibacterial, and anti-inflammatory effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C4H6ClN3

Molecular Weight

131.56 g/mol

IUPAC Name

1-(2-chloroethyl)triazole

InChI

InChI=1S/C4H6ClN3/c5-1-3-8-4-2-6-7-8/h2,4H,1,3H2

InChI Key

NHZHGQPHZURUDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The bioactivity of 1H-1,2,3-triazoles is highly substituent-dependent. Below is a comparative analysis of 1-(2-chloroethyl)-1H-1,2,3-triazole with key analogs:

Compound Name Substituent(s) Biological Activity (IC₅₀/ΔG Binding) Key Findings Reference ID
This compound 2-Chloroethyl at N1 Not reported Hypothesized enhanced reactivity Inferred
4-(1-(4-Chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole 4-Chlorophenyl, chloronaphthalenyloxy ΔG = -12.19 kcal/mol (IMPDH inhibition) Highest binding energy among 30 analogs
1-(4-Fluorobenzyl)-1H-1,2,3-triazole 4-Fluorobenzyl at N1 IC₅₀ = 11.1–18.5 µM (CA-II inhibition) Competitive inhibition via triazole-enzyme interactions
1-Methyl-1H-1,2,3-triazole Methyl at N1 Not reported Industrial applications (dyes, stabilizers)
  • Chloroethyl vs.
  • Chloroethyl vs. Fluorobenzyl : Fluorobenzyl analogs exhibit strong CA-II inhibition (IC₅₀ ~11 µM), suggesting halogenated substituents enhance target affinity. The chloroethyl group’s higher lipophilicity may further improve membrane penetration .
  • Chloroethyl vs. Methyl : Methyl-substituted triazoles lack electronegative halogens, reducing electrophilicity and limiting bioactivity but improving stability for industrial uses .

Structural and Physicochemical Properties

  • NMR Signatures : The triazole proton in 1H-1,2,3-triazoles typically appears as a singlet at ~7.7 ppm in ¹H NMR, as seen in methoxybenzyl analogs . Chloroethyl substituents may downfield-shift adjacent protons due to electron withdrawal.
  • Melting Points : Fluorobenzyl triazoles exhibit higher melting points (~92°C) compared to alkylated analogs, likely due to enhanced crystallinity from halogen interactions .
  • Solubility : Chloroethyl groups may reduce aqueous solubility compared to carboxylate derivatives (e.g., 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid) but improve lipid bilayer penetration .

Molecular Docking and Mechanism

  • Triazole rings often anchor to enzyme active sites via hydrogen bonding and π-π stacking. For example, CA-II inhibitors bind via triazole-nitrogen interactions with Zn²⁺ in the catalytic site .
  • The chloroethyl group’s electron-withdrawing nature could polarize the triazole ring, strengthening interactions with residues like Thr199 in CA-II .

Preparation Methods

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

The most established method for 1,2,3-triazole synthesis involves click chemistry , where copper(I) catalyzes the cycloaddition between azides and terminal alkynes. For 1-(2-chloroethyl)-1H-1,2,3-triazole, this approach would require:

  • 2-Chloroethyl Azide (R-N₃) and Terminal Alkyne (e.g., propargyl alcohol or propargyl chloride).

  • Copper Catalyst (e.g., CuI, CuSO₄·5H₂O) and a base (e.g., triethylamine, sodium ascorbate).

Mechanistic Steps :

  • Copper Activation : Cu(I) coordinates to the alkyne, forming a copper acetylide.

  • Cycloaddition : The azide attacks the copper-acetylide intermediate, forming a six-membered transition state.

  • Regioselectivity : The reaction exclusively yields 1,4-disubstituted triazoles under standard CuAAC conditions.

Limitations :

  • Steric Hindrance : Bulky substituents (e.g., 2-chloroethyl) may reduce reaction efficiency.

  • Solubility Issues : Polar aprotic solvents (e.g., DMSO, DMF) are often required for homogeneous catalysis.

Alkylation of Triazole Precursors

Post-functionalization via alkylation is a viable alternative for introducing the 2-chloroethyl group. This method involves:

  • Triazole Core (e.g., 1H-1,2,3-triazole) and 2-Chloroethyl Halide (ClCH₂CH₂X, X = Br, Cl).

  • Base (e.g., K₂CO₃, Cs₂CO₃) and Solvent (e.g., DMF, THF).

Example Protocol :

  • Triazole Alkylation : React 1H-1,2,3-triazole with 2-chloroethyl chloride in the presence of Cs₂CO₃ in DMF at 60°C.

  • Purification : Extract the product with ethyl acetate, wash with brine, and isolate via column chromatography.

Advantages :

  • High Functional Group Compatibility : Tolerates electron-withdrawing and donating groups.

  • Regioselectivity : Alkylation occurs preferentially at the N1 position of the triazole.

Mitsunobu Reaction

This method enables N-alkylation via oxidative coupling between alcohols and amines. For this compound:

  • Triazole Alcohol (e.g., 1-(2-hydroxyethyl)-1H-1,2,3-triazole) and Chloroethyl Bromide (ClCH₂CH₂Br).

  • Reagents : Diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Reaction Steps :

  • Oxidative Coupling : DIAD and PPh₃ mediate the transfer of the chloroethyl group from the bromide to the triazole alcohol.

  • Yield : Typically high (>80%) under anhydrous conditions.

Applications :

  • Chiral Synthesis : Useful for introducing stereochemistry if the starting alcohol is chiral.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield Advantages Limitations
CuAACCuI, triethylamine, DMSO/DMF, RT70–90%High regioselectivity, scalableRequires azide synthesis
Triazole AlkylationCs₂CO₃, DMF, 60°C60–85%Flexible substituent toleranceMay require anhydrous conditions
Mitsunobu ReactionDIAD, PPh₃, THF, 0°C → RT75–90%Introduces stereogenic centersAzide/alkyne intermediates needed

Key Challenges and Solutions

Azide Synthesis

The 2-chloroethyl azide precursor is critical for CuAAC. Common methods include:

  • Hofmann Elimination : Reaction of 2-chloroethylamine with sodium nitrite (NaNO₂) and HCl, followed by diazotization.

  • Staudinger Reaction : Conversion of 2-chloroethyl bromide to azide using NaN₃ in DMF.

Optimization :

  • Temperature Control : Maintain low temperatures (0–5°C) to prevent decomposition of azides.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance CuAAC efficiency but may complicate purification. Alternatives :

  • Water : CuSO₄·5H₂O/ascorbate systems enable aqueous-phase reactions.

  • Ethylene Glycol : Improves solubility of hydrophobic substrates.

Case Study: Synthesis via CuAAC

Reagents :

  • 2-Chloroethyl Azide : Prepared from 2-chloroethylamine via Hofmann elimination.

  • Propargyl Alcohol : Terminal alkyne.

  • Catalyst : CuSO₄·5H₂O (1 mol%), sodium ascorbate (1 mol%).

Procedure :

  • Azide and Alkyne Mixing : Dissolve 2-chloroethyl azide (1.0 equiv) and propargyl alcohol (1.2 equiv) in H₂O/THF (1:1).

  • Catalyst Addition : Stir with CuSO₄·5H₂O and sodium ascorbate at RT for 12 h.

  • Workup : Extract with ethyl acetate, wash with brine, and isolate via column chromatography.

Yield : ~80% (estimated based on analogous reactions) .

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(2-Chloroethyl)-1H-1,2,3-triazole?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "Click Chemistry") is the most robust method for synthesizing 1,2,3-triazoles. For this compound, the reaction involves a terminal alkyne (e.g., 2-chloroethylacetylene) and an organic azide. Copper(I) iodide or TBTA (tris(benzyltriazolylmethyl)amine) is typically used as a catalyst in solvents like DMF or water. Post-synthesis, purification via column chromatography with gradients of CH₂Cl₂/MeOH (e.g., 5:1 ratio) ensures high purity .

Q. How is the regioselectivity of 1,4-disubstituted triazoles ensured during synthesis?

CuAAC inherently favors 1,4-regioselectivity due to the catalytic mechanism involving copper acetylide intermediates. To confirm regiochemistry, analyze the product using ¹H NMR: the triazole proton appears as a singlet at δ 7.5–8.5 ppm. Cross-validation with ¹³C NMR and FT-IR (e.g., C-Cl stretch at ~600–800 cm⁻¹) is recommended .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • HPLC : For assessing purity (>95% by area normalization).
  • HRMS : To verify molecular weight and isotopic patterns.
  • X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when synthesizing chloroethyl-triazole derivatives?

Yield discrepancies often arise from competing side reactions (e.g., alkyne homocoupling or azide decomposition). Optimize by:

  • Using degassed solvents to prevent oxidation.
  • Adjusting stoichiometry (e.g., 1.2:1 azide:alkyne ratio).
  • Monitoring reaction progress via TLC or in-situ IR. Computational modeling (e.g., DFT) can predict competing pathways and guide condition optimization .

Q. What strategies mitigate challenges in isolating this compound from complex mixtures?

  • Gradient Chromatography : Use CH₂Cl₂/MeOH gradients (e.g., 5:1 to 4:1) to separate polar byproducts.
  • HPLC with C18 Columns : For high-resolution separation, especially if isomers (e.g., 1,4- vs. 1,5-substitution) are present.
  • Acid-Base Extraction : Leverage the compound’s moderate polarity by adjusting pH to isolate it from unreacted starting materials .

Q. How does the chloroethyl group influence the compound’s reactivity in downstream functionalization?

The electron-withdrawing chloroethyl group enhances electrophilicity at the triazole ring, facilitating nucleophilic substitutions (e.g., SN2 reactions with amines or thiols). However, steric hindrance from the ethyl chain may reduce reactivity at the 4-position. Kinetic studies under varying temperatures and nucleophile concentrations are advised to map reactivity .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Molecular Docking : Screen against target enzymes (e.g., enoyl-ACP reductase) to assess binding affinity.
  • QSAR Modeling : Correlate substituent effects (e.g., Cl position, chain length) with antimicrobial or inhibitory activity.
  • MD Simulations : Evaluate stability in biological membranes or protein binding pockets .

Q. How to address discrepancies in bioactivity data across similar triazole derivatives?

Contradictions may arise from assay conditions (e.g., pH, solvent) or cell-line variability. Standardize protocols by:

  • Using identical solvent controls (e.g., DMSO concentration ≤1%).
  • Validating results across multiple assays (e.g., MIC vs. time-kill curves for antimicrobial studies).
  • Cross-referencing with crystallographic data to confirm target engagement .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for CuAAC

ParameterOptimal ConditionImpact on Yield/Regioselectivity
CatalystCuI/TBTA>95% yield, 1,4-selectivity
SolventDMF/H₂O (1:1)Enhances solubility and rate
Temperature25–50°CHigher temps reduce reaction time
Azide:Alkyne Ratio1.2:1Minimizes alkyne homocoupling

Q. Table 2: Analytical Signatures for Structural Confirmation

TechniqueKey ObservationPurpose
¹H NMRSinglet at δ 7.5–8.5 ppm (triazole H)Confirm triazole ring formation
FT-IRC-Cl stretch at ~600–800 cm⁻¹Verify chloroethyl substitution
HRMS[M+H]⁺ matching theoretical massValidate molecular formula

Q. Table 3: Troubleshooting Synthesis Challenges

IssueSolutionEvidence Source
Low yieldUse degassed solvents, inert atmosphere
Isomer contaminationOptimize HPLC gradients (CH₂Cl₂/MeOH)
Byproduct formationReduce reaction time, monitor via TLC

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